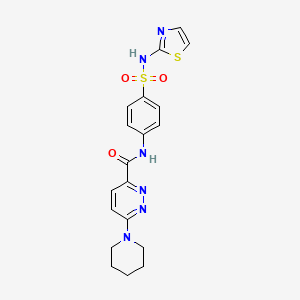

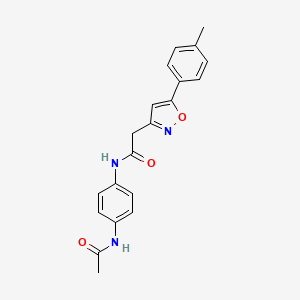

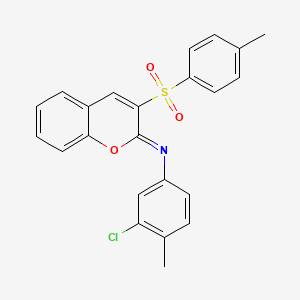

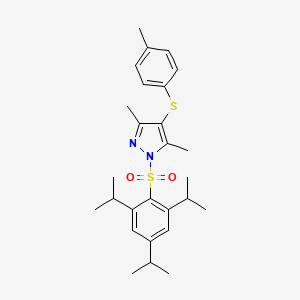

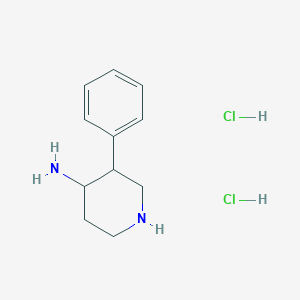

N-(3-chloro-4-methylphenyl)-3-(4-methylphenyl)sulfonylchromen-2-imine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methylphenyl)-3-(4-methylphenyl)sulfonylchromen-2-imine, also known as CMSP, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. CMSP is a chromen-2-imine derivative that has been synthesized using specific chemical reactions.

Scientific Research Applications

Synthesis and Methodology Development

Indole and Carbazole Synthesis : Research highlights the utility of related compounds in the synthesis of indolocarbazoles, a class of compounds with significant pharmaceutical interest. A methodology involving the electrophilic formylation and subsequent conversion to imines and then to indolocarbazoles outlines the synthetic utility of sulfonyl imines in complex molecule construction (Magnus et al., 1983).

Catalysis and Green Chemistry : The development of green and reusable catalysts for the synthesis of N-sulfonyl imines demonstrates the role of such compounds in sustainable chemistry. These catalysts facilitate the condensation of sulfonamides with aldehydes at room temperature, yielding high to excellent yields and showcasing the environmental benefits of these methodologies (Zolfigol et al., 2010).

Metal-Free Synthetic Approaches : A novel metal-free method for the synthesis of dihydroquinolin-4-imines and chroman-4-imines from N-sulfonyl-1,2,3-triazoles underlines the importance of developing catalytic processes that avoid transition metals. This approach highlights the versatility of sulfonyl imines in organic synthesis and the potential for eco-friendly reaction conditions (Chou et al., 2016).

Advanced Organic Transformations

Stereoselective Synthesis : The chemistry of N-sulfonyl imines has been extensively reviewed, with a focus on their applications in stereoselective processes. These compounds are capable of undergoing unique transformations, making them valuable synthons in the construction of stereochemically complex molecules (Weinreb, 1997).

Sulfonyl Imine-based Cyclizations : Explorations into radical cyclizations of cyclic ene sulfonamides to form polycyclic imines showcase innovative strategies to construct complex molecular architectures. These reactions proceed through the generation of α-sulfonamidoyl radicals, demonstrating the reactive potential of sulfonyl imines in synthetic organic chemistry (Zhang et al., 2013).

properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-3-(4-methylphenyl)sulfonylchromen-2-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClNO3S/c1-15-7-11-19(12-8-15)29(26,27)22-13-17-5-3-4-6-21(17)28-23(22)25-18-10-9-16(2)20(24)14-18/h3-14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVGXYRHWNJVQDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=NC4=CC(=C(C=C4)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-4-methylphenyl)-3-(4-methylphenyl)sulfonylchromen-2-imine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(8-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B2596620.png)

![N-[2-hydroxy-2-(4-nitrophenyl)ethyl]-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2596624.png)

![2-Chloro-N-[3-methyl-1-(pyridin-2-ylmethyl)piperidin-4-yl]propanamide](/img/structure/B2596631.png)